Cyclopamine-KAAD
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopamine involves complex organic transformations. A notable approach is the asymmetric synthesis based on a two-stage relay strategy. Initially, veratramine is synthesized through a convergent approach that includes a photoinduced excited-state Nazarov reaction. Subsequently, veratramine is converted to cyclopamine through chemo-selective redox manipulations (Shao et al., 2023).
Molecular Structure Analysis
Cyclopamine's molecular structure features a [6-6-5-6] fused ring system characteristic of C-nor-D-homo steroids. This structural complexity underlies its biological activity, specifically its interaction with the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. The precise molecular interactions include direct binding to Smo, which is crucial for its inhibitory effect on the Hh pathway (Chen et al., 2002).
Chemical Reactions and Properties
Cyclopamine undergoes several chemical reactions, including redox manipulations and ring-closing metathesis, critical for its synthesis and functional modifications. These reactions are instrumental in producing derivatives like KAAD-cyclopamine, which retains the ability to inhibit the Hh signaling pathway effectively.
Physical Properties Analysis
While detailed studies specifically characterizing Cyclopamine-KAAD's physical properties are scarce, cyclopamine itself is known for its poor solubility in water, moderate stability, and solubility in organic solvents. These properties significantly influence its bioavailability and therapeutic potential. Efforts to modify cyclopamine, including the creation of derivatives like KAAD-cyclopamine, often aim to improve these physical properties (Ma et al., 2013).
Chemical Properties Analysis
Cyclopamine's chemical properties, particularly its ability to inhibit the Smo receptor within the Hh signaling pathway, are foundational to its biological activity. The alkaloid exerts its effects by directly binding to Smo, leading to the inhibition of the pathway. This specific interaction is critical for its potential therapeutic applications in treating cancers associated with aberrant Hh signaling (Incardona et al., 2002).
Wissenschaftliche Forschungsanwendungen
Blocking Hedgehog Signaling in Cellular Entry and Exit
KAAD-cyclopamine selectively blocks the entry of the Hedgehog signaling protein Smoothened into the primary cilium. This provides an approach to understanding the regulation of ciliary entry and exit of Hedgehog signaling components (Kim et al., 2014).
Inhibiting Pancreatic Cancer Cell Proliferation
It inhibits the proliferation of pancreatic cancer cells by inducing apoptosis through the down-regulation of bcl-2 and up-regulation of bax proteins (Wang et al., 2008).
Impact on A431 Cells
KAAD-cyclopamine inhibits the proliferation of A431 cells and arrests them in the G1 phase of the cell cycle (Zhou, 2008).
Effect on TCA Cells
This compound significantly inhibits cell proliferation and induces apoptosis in TCA cells, potentially involving G2/M phase arrest (Su, 2008).
Inducing Apoptosis in Glioma Cells
It can sensitize malignant glioma cells to TRAIL-mediated apoptosis, providing a potential therapeutic option for glioma patients (Siegelin, 2016).
Applications in Breast Cancer Treatment
Blockade of the Shh pathway by KAAD-Cyclopamine promotes apoptosis in estrogen-treated breast cancer cells (Kang et al., 2012).
Targeted Pharmaceutical Treatments
Cyclopamine and its derivatives, like KAAD-cyclopamine, are targeted as potential treatments for certain cancers and diseases associated with the hedgehog signaling pathway (Lee et al., 2012).
Inhibiting Human Esophageal Carcinoma Cell Growth
Cyclopamine suppresses the growth of these cells by reducing Gli-1 expression, a marker of tumor progression (Yu et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-BWBMXWGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587893 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16760383 | |
CAS RN |
306387-90-6 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.